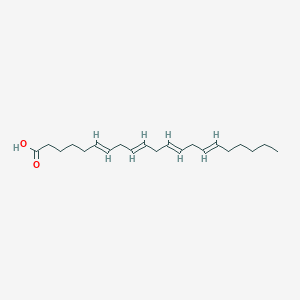
6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid is a polyunsaturated fatty acid with a unique structure characterized by four conjugated double bonds. This compound is part of a broader class of polyunsaturated fatty acids, which are essential for various biological functions and have significant implications in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid typically involves the elongation and desaturation of shorter-chain polyunsaturated fatty acids. One common method includes the use of specific enzymes that facilitate the addition of carbon atoms and the introduction of double bonds at precise locations. Chemical synthesis can also be achieved through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure the correct configuration of double bonds.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound in large quantities. These microorganisms are engineered to express the necessary enzymes for the elongation and desaturation processes, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under specific pressure and temperature conditions.
Substitution: Reagents like alcohols and acids are used in the presence of catalysts to facilitate esterification and other substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and other functional derivatives.
Scientific Research Applications
6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: Utilized in the production of nutritional supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of signaling molecules, such as eicosanoids, which play crucial roles in inflammation and other physiological processes. The compound interacts with specific molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid can be compared with other polyunsaturated fatty acids, such as:
6(Z),9(Z),12(Z),15(Z)-Octadecatetraenoic acid: Similar in structure but with a shorter carbon chain.
6(Z),9(Z),12(Z),15(Z)-Hexadecatetraenoic acid: Another polyunsaturated fatty acid with a different chain length and number of double bonds.
Properties
IUPAC Name |
(6E,9E,12E,15E)-henicosa-6,9,12,15-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGAGGGNJCQPU-CGRWFSSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-](/img/structure/B8259296.png)
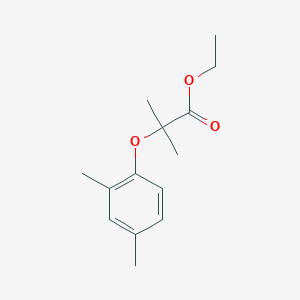
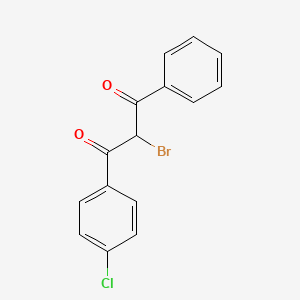
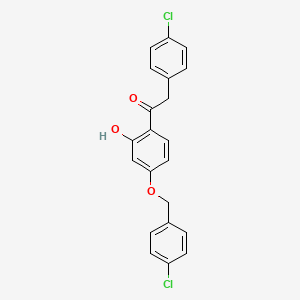
![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)

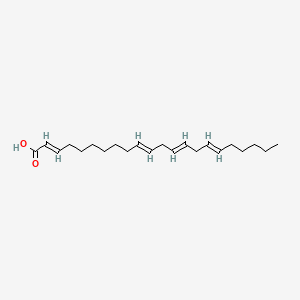
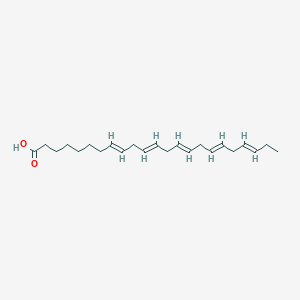
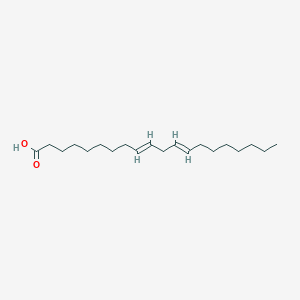
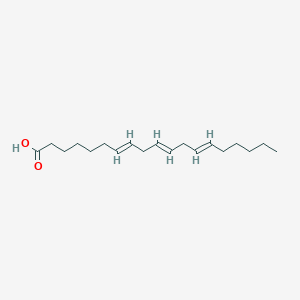
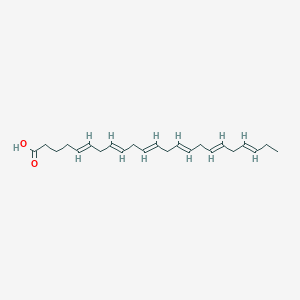
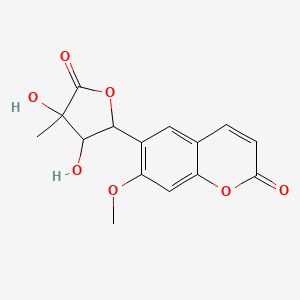
![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
